3-Boc-7-oxo-3-azabicyclo[4.2.0]octane
Overview
Description
3-Boc-7-oxo-3-azabicyclo[4.2.0]octane is a chemical compound with the molecular formula C12H19NO3 . It is used in various research and development applications .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes, which are similar to 3-Boc-7-oxo-3-azabicyclo[4.2.0]octane, has been achieved by the reduction of spirocyclic oxetanyl nitriles . This process involves the formation of two C–H, two C–O, and one C–C bond through a sequence of cyclization/semi-pinacol rearrangements .Molecular Structure Analysis
The molecular structure of 3-Boc-7-oxo-3-azabicyclo[4.2.0]octane consists of a bicyclic ring with a carbonyl group and a tert-butyl group attached .Scientific Research Applications
Conformation and Charge Distribution Studies
Research has examined the structures of compounds like 7-oxo-1-azabicyclo[3.2.0] heptane and 8-oxo-1-azabicyclo[4.2.0] octane, focusing on their conformations and charge distributions. These studies, conducted using ab initio methods, are significant for understanding the structural trends related to β-lactamase inhibitor capability (Fernández, Carballiera, & Ríos, 1992).
Structural Studies for Stereoselectivity
There have been X-Ray crystallographic studies to understand the stereochemistry of certain derivatives, such as 7-heteroatom-substituted 7-acetyl-8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexanes. These studies provide insights into the functional group control of the stereoselectivity of their reduction products using borohydride reagents (Bateson et al., 1992).
Synthetic Applications
The compound has been used in various synthetic applications. For instance, the synthesis of N-Boc-2,3-methano-β-proline through a multi-step synthesis from easily available reagents demonstrates the synthetic utility of related compounds (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).
Hydrogen Bond Studies
The structure of complexes, such as that of 3-oxo-azabicyclo[2.2.2]octane with pentachlorophenol, has been determined to understand the nature of intermolecular hydrogen bonds. These studies are crucial for understanding molecular interactions and bonding characteristics (Majerz, Malarski, & Lis, 1989).
properties
IUPAC Name |
tert-butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-9-8(7-13)6-10(9)14/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVWOQYGKPDJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-7-oxo-3-azabicyclo[4.2.0]octane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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